Neodymium(III) nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

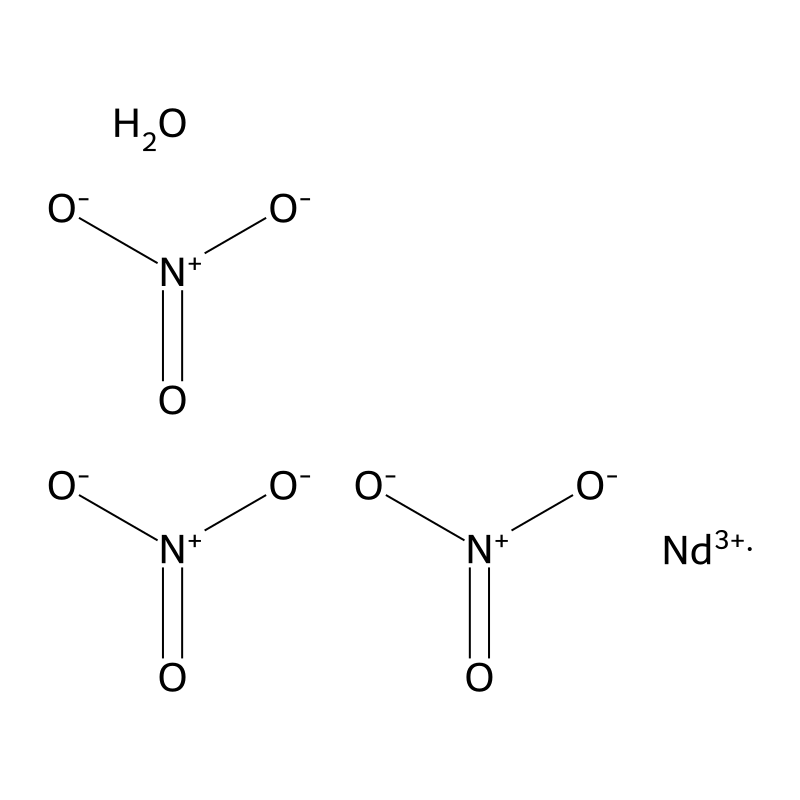

Neodymium(III) nitrate hydrate is an inorganic compound with the chemical formula Nd(NO₃)₃·(xH₂O), where it is commonly encountered as the hexahydrate, Nd(NO₃)₃·6H₂O. The hexahydrate form can also be represented more accurately as [Nd(NO₃)₃(H₂O)₄]·2H₂O, reflecting its crystal structure. This compound is characterized by its high solubility in water and is primarily used in the extraction and purification of neodymium from its ores. Neodymium itself is a rare earth element that plays a significant role in various applications, particularly in the production of strong permanent magnets, catalysts, and phosphors for lighting and displays .

Neodymium(III) nitrate is considered a moderate irritant and may cause skin and eye irritation upon contact. Inhalation of dust particles can irritate the respiratory tract. It is also an oxidizing agent and can react with flammable materials. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound.

Data:

- LD50 (oral, rat): 4,920 mg/kg

Precursor for Neodymium Compounds and Nanomaterials:

- High purity neodymium compounds: Due to its high solubility in water, Nd(NO3)3•xH2O is used to prepare high purity neodymium oxides, hydroxides, and other neodymium-based compounds through various precipitation and thermal decomposition techniques []. These purified compounds find applications in research areas like magnetism, catalysis, and superconductivity.

- Nanoparticle synthesis: Nd(NO3)3•xH2O serves as a precursor for the synthesis of neodymium-doped nanoparticles through various methods like sol-gel, hydrothermal, and co-precipitation techniques []. These nanoparticles have unique optical and magnetic properties, making them attractive for research in areas like biomedicine, energy conversion, and electronics.

Doping Agent for Functional Materials:

- Solid oxide fuel cells (SOFCs): Nd(NO3)3•xH2O is used to dope perovskite materials, which are then employed as electrolytes or cathodes in SOFCs []. Doping with neodymium can improve the electrical conductivity and catalytic activity of these materials, leading to more efficient fuel cell operation.

- Supercapacitors: Neodymium ions (Nd³⁺) obtained from Nd(NO3)3•xH2O can be doped into vanadium pentoxide nanostructures to enhance their electrochemical performance []. This doping improves the specific capacitance and cycling stability of supercapacitors, making them more efficient energy storage devices.

Catalyst and Sensor Development:

- Organic synthesis: Nd(NO3)3•xH2O can be employed as a catalyst for various organic reactions, such as the Friedlander synthesis of quinolones, which are important precursors for pharmaceutical drugs [].

- Ion-selective electrodes: Nd(NO3)3•xH2O can be used to develop selective sensors for detecting neodymium ions in various solutions. These sensors find applications in environmental monitoring, industrial process control, and biological analysis.

Neodymium(III) nitrate hydrate can be synthesized through several methods:

- Direct Reaction: Neodymium oxide or hydroxide can be reacted with nitric acid to produce neodymium(III) nitrate hydrate directly.

- Precipitation Method: By dissolving neodymium salts in water and adding excess nitric acid, followed by controlled evaporation, the hexahydrate form can be obtained.

- Crystallization: Recrystallization from aqueous solutions can yield high-purity samples of neodymium(III) nitrate hydrate.

These methods allow for the production of this compound with varying degrees of hydration based on reaction conditions.

Interaction studies involving neodymium(III) nitrate hydrate primarily focus on its reactivity with other ions and compounds in solution. Research indicates that it can form stable complexes with ligands such as phosphates and carbonates. These interactions are critical in applications like sensor development, where the selectivity and sensitivity of ionophore-based sensors can be enhanced through the incorporation of neodymium ions .

Neodymium(III) nitrate hydrate shares similarities with several other rare earth nitrates and hydrates. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Neodymium(III) Nitrate Hydrate | Nd(NO₃)₃·6H₂O | Highly soluble; used in magnet production |

| Cerium(III) Nitrate Hydrate | Ce(NO₃)₃·6H₂O | Used in catalytic converters |

| Lanthanum(III) Nitrate Hydrate | La(NO₃)₃·6H₂O | Commonly used in ceramics |

| Samarium(III) Nitrate Hydrate | Sm(NO₃)₃·6H₂O | Notable for luminescent properties |

Neodymium(III) nitrate hydrate stands out due to its specific applications in magnet technology and its role as a precursor for high-performance materials. Its high solubility and ability to form stable complexes make it particularly valuable in analytical chemistry and material science contexts .

Conventional Synthetic Routes

Direct Nitration of Neodymium Precursors

The direct nitration method represents the most straightforward approach for synthesizing neodymium(III) nitrate hydrate, utilizing various neodymium-containing starting materials and nitric acid as the primary reagents [1] [2]. This conventional route encompasses several distinct reaction pathways depending on the specific neodymium precursor employed.

Reaction with Neodymium Carbonate:

The reaction between neodymium carbonate and nitric acid proceeds according to the stoichiometric equation:

$$Nd2(CO3)3 + 6HNO3 \rightarrow 2Nd(NO3)3 + 3H2O + 3CO2\uparrow$$ [1]

For the preparation of 100 grams of neodymium nitrate hexahydrate, approximately 53.44 grams of neodymium carbonate and 66.35 grams of 65% nitric acid solution are required [1]. The reaction is initiated by slowly adding the acid to a flask, followed by gradual addition of the neodymium carbonate with continuous stirring until complete dissolution occurs [1].

Reaction with Neodymium Hydroxide:

Neodymium hydroxide serves as another effective precursor, reacting with nitric acid via:

$$Nd(OH)3 + 3HNO3 \rightarrow Nd(NO3)3 + 3H_2O$$ [1] [3]

This reaction requires 44.55 grams of neodymium hydroxide per 100 grams of the desired hexahydrate product [1]. The process involves controlled addition of ammonia water to neodymium nitrate solution at a rate of 1.5 milliliters per minute, utilizing polyethylene glycol for pH control [3]. When the neodymium nitrate concentration is maintained at 40 grams per liter and ammonia water concentration at 0.50 molar, the resulting neodymium hydroxide powder exhibits grain sizes of 1 micrometer or less [3].

Reaction with Neodymium Oxide:

The dissolution of neodymium oxide in nitric acid follows the reaction:

$$Nd2O3 + 6HNO3 \rightarrow 2Nd(NO3)3 + 3H2O$$ [1] [4]

This method requires 38.38 grams of neodymium oxide per 100 grams of hexahydrate product [1]. Research has demonstrated that optimal dissolution conditions include using 1 molar nitric acid concentration with a leaching time of 10 minutes at room temperature, achieving leaching efficiencies of 63.140% for lanthanum and 56.238% for neodymium when processing neodymium concentrates [5].

Metallic Neodymium Dissolution:

Direct dissolution of metallic neodymium represents another viable route:

$$Nd + 4HNO3 \rightarrow Nd(NO3)3 + NO\uparrow + 2H2O$$ [1]

This approach requires 32.91 grams of pure neodymium metal and 132.69 grams of 65% nitric acid solution per 100 grams of hexahydrate product [1]. The process involves adding neodymium metal pieces, shavings, or powder to the acid solution while stirring until gas evolution ceases [1].

Hydration Control in Synthesis

The control of hydration levels during synthesis represents a critical aspect of neodymium(III) nitrate hydrate preparation, directly influencing the final product's properties and applications. Neodymium(III) nitrate exhibits multiple hydration states, with the hexahydrate form being the most commonly encountered and commercially significant variant [2] [6].

Thermodynamic Considerations:

The hexahydrate form, commonly represented as Nd(NO₃)₃·6H₂O, is more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O to reflect its actual crystal structure [2]. This formulation indicates that four water molecules are directly coordinated to the neodymium center, while two additional water molecules exist as crystal water [2]. The tetrahydrate form (Nd(NO₃)₃·4H₂O) represents an intermediate hydration state, while the anhydrous form (Nd(NO₃)₃) exhibits hygroscopic properties [6].

Temperature-Dependent Hydration Control:

Thermal analysis studies reveal that hydrated metal salt nitrates, including neodymium nitrate, begin losing water of hydration in the temperature range of 35-70°C [7]. The hexahydrate form exhibits two distinct melting points: 23°C for the α-hexahydrate and 67.5°C for the β-hexahydrate [1]. These thermal transitions provide critical control points for managing hydration levels during synthesis and processing.

The dehydration process follows a stepwise mechanism, with the first endothermic effect corresponding to fusion in the water of crystallization without sample mass loss [7]. Subsequent heating leads to progressive water removal, with the anhydrous form beginning to decompose at temperatures between 265-370°C through the loss of nitrogen oxides [7].

Crystallization Environment Control:

The maintenance of appropriate crystallization environments requires careful control of temperature, humidity, and atmospheric conditions. Research indicates that neodymium nitrate hexahydrate forms red-violet crystals that melt in their own crystallization water at 47°C [8]. The compound's hygroscopic nature in its anhydrous form necessitates storage under controlled atmospheric conditions to prevent uncontrolled hydration [6].

Equilibrium Water Activity:

The equilibrium between different hydration states depends on the water activity of the surrounding environment. Studies of complexation behavior demonstrate that neodymium(III) forms weak complexes with nitrate ions, with complex stability slightly increasing with temperature [9]. The enthalpy of complexation at 25°C is small and positive (1.5 ± 0.2 kilojoules per mole), indicating endothermic complex formation [9].

Hydrothermal and Co-precipitation Techniques

Hydrothermal synthesis represents an advanced preparation method that utilizes elevated temperature and pressure conditions to facilitate the formation of neodymium(III) nitrate hydrate with enhanced crystallinity and controlled morphology [10] [11]. This technique enables the synthesis of materials under conditions that promote thermodynamic stability and phase purity.

Hydrothermal Process Fundamentals:

Hydrothermal synthesis involves chemical reactions between precursor materials dissolved in aqueous solutions at temperatures above the boiling point of water, typically conducted in sealed vessels or autoclaves [10] [11]. The process requires temperatures between 200-250°C and pressures exceeding atmospheric conditions, with reaction times ranging from 24 to 72 hours [12].

The hydrothermal method offers several advantages including the ability to prepare nanomaterials with controlled microstructure and morphology, high-density nanostructures with high crystallinity, and the production of materials with unique properties not achievable through conventional synthesis routes [10] [11]. The process involves four critical stages: precursor selection, precipitation and gel formation, removal of undesired species, and hydrothermal reactions [11].

Precursor Selection and Preparation:

In hydrothermal synthesis, various precursor types can be utilized, including aqueous solutions of dissolved salts, aqueous dispersions of solids (suspensions), or precipitated colloidal dispersions (gel precursors) [11]. For neodymium nitrate hydrate synthesis, metal salts such as nitrates, chlorides, and sulfates serve as common starting materials [11].

Research demonstrates that neodymium hydroxide nanorods can be synthesized through microwave-assisted hydrothermal processes, with subsequent thermal decomposition yielding neodymium oxide nanorods [13]. The hydrothermal synthesis of neodymium orthoborate has been achieved by dissolving precursors in distilled water and transferring the mixture to a Teflon autoclave for reaction at 230°C for 72 hours [12].

Co-precipitation Methodology:

Co-precipitation represents one of the most widely employed catalyst preparation methods and can be effectively utilized for preparing neodymium(III) nitrate hydrate [14]. This technique involves the simultaneous precipitation of multiple components from solution, allowing for intimate mixing at the molecular level.

The co-precipitation process encompasses several distinct steps: dissolution of precursors in suitable solvents to form homogeneous solutions, pH adjustment or evaporation to induce precipitation, and filtration and drying of the resulting solid products [14]. During precipitation, salts may undergo hydrolysis to form hydroxide compounds or oxides, making this step analogous to a hydrothermal process [14].

Homogeneous Co-precipitation with Urea:

Advanced co-precipitation techniques utilize urea as a precipitation agent to ensure homogeneous precipitation conditions [15] [16]. Neodymium oxide nanoparticles have been successfully prepared using neodymium nitrate and urea as precursors through homogeneous co-precipitation methods [15] [16]. The process involves heating the solution above 70°C, where urea reacts with water to generate ammonia, hydroxide, and carbonate ions, causing the pH to reach 9 during the aging period [17].

The chemical equation governing this process is:

$$(H2N)2CO + 3H2O \rightarrow CO2 + 2NH_4^+ + 2OH^-$$ [17]

This reaction results in the precipitation of neodymium hydroxide by neodymium nitrate in the presence of ammonia, which upon further heat treatment transforms into neodymium oxide [17]. X-ray diffraction analysis reveals that the resulting neodymium oxide nanoparticles exhibit an average crystallite size of approximately 30 nanometers [17].

Process Optimization Parameters:

Multiparametric modeling studies of co-precipitation processes reveal that several key factors influence the resulting material properties [18]. Critical physical parameters include reaction temperature and degree of mixing, while key chemical parameters encompass total metal content in the co-precipitating medium and the volume of base used as pH regulator [18].

Temperature optimization studies demonstrate that minimum particle size occurs at specific temperature ranges, with co-precipitation reactions carried out at 62.2°C yielding minimal particle sizes [18]. The mixing degree shows relatively minor effects on particle size, with increases in stirring speed from 500 to 1000 revolutions per minute resulting in particle size decreases of less than 10% [18].

Purification and Crystallization Processes

The purification and crystallization of neodymium(III) nitrate hydrate require sophisticated techniques to achieve the high purity levels demanded for advanced applications. These processes are essential for removing impurities and controlling crystal morphology, size distribution, and hydration state.

Fractional Crystallization Techniques:

Fractional crystallization represents a highly effective purification method for neodymium(III) nitrate hydrate, particularly when high purity products are required [19]. Industrial-scale studies demonstrate that neodymium magnesium nitrates containing 26 kilograms of rare earth oxides can be successfully purified through fractional crystallization processes [19].

The fractional crystallization process involves multiple crystallization cycles, with impure fractions subjected to pre-concentration treatments [19]. After 117 crystallization rows, neodymium double nitrate containing 4.56 kilograms of oxide with approximately 99.9% purity can be obtained [19]. The process requires careful control of temperature, typically in the range of 40-70°C, and controlled evaporation conditions [19].

Recrystallization Optimization:

Recrystallization serves as a fundamental purification technique that exploits the differential solubility of compounds in hot versus cold solvents [20]. The process involves dissolving an impure solid compound in a hot liquid until saturation occurs, followed by controlled cooling to promote crystal formation [20].

The recrystallization process requires careful solvent selection based on several criteria: the compound should dissolve completely in the boiling solvent, impurities should either remain insoluble in the hot solvent for filtration removal or remain soluble in the cold solvent to stay in solution after recrystallization completion [20]. Temperature control during cooling is critical, with ice bath conditions often employed to ensure complete crystallization [20].

Solution Chemistry and pH Control:

The purification process requires precise control of solution chemistry parameters, particularly pH and ionic strength. Hydroxide precipitation studies indicate that metal hydroxide solubilities vary significantly with pH, typically decreasing to minimum values at isoelectric points before increasing due to amphoteric properties [21] [22].

For neodymium systems, optimal precipitation pH ranges between 8-10, although exact values depend on specific metals being targeted and counter ions present [21] [22]. The precipitation process involves adding hydroxide compounds such as sodium hydroxide or calcium hydroxide to convert soluble metal ions into insoluble metal hydroxide precipitates [21] [22].

Crystallographic Considerations:

The crystal structure of neodymium(III) nitrate hexahydrate belongs to the triclinic system with specific unit cell parameters: a = 9.307 Å, b = 11.747 Å, c = 6.776 Å, α = 91.11°, β = 112.24°, γ = 109.15° [1]. Understanding these crystallographic parameters enables optimization of crystallization conditions to promote desired crystal habits and morphologies.

The compound exhibits pleochroism and paramagnetic properties, characteristics that can be exploited during purification processes [1]. The relatively high density of 2.27 grams per cubic centimeter for the hexahydrate form facilitates separation through sedimentation-based techniques [1].

Advanced Separation Techniques:

Modern purification approaches utilize advanced separation methodologies including solvent extraction and selective precipitation techniques [23]. Flow-driven methods have demonstrated the ability to rapidly generate 99% dysprosium-purity precipitates from aqueous solutions containing both neodymium and dysprosium salts [23].

These advanced techniques rely on flow-induced non-equilibrium conditions to selectively precipitate target species from mixed rare earth solutions [23]. The concentration of reactants such as sodium dibutyl phosphate for selective precipitation is optimized based on differences in spatiotemporal dynamics of neodymium and dysprosium precipitates [23].

Scale-up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of neodymium(III) nitrate hydrate presents significant technical and economic challenges that require systematic analysis and optimization. Industrial production must balance product quality requirements with economic constraints while maintaining environmental compliance and operational safety.

Market Scale and Economic Drivers:

The global market for neodymium nitrate hexahydrate was estimated at 352 million United States dollars in 2024, with forecasts projecting growth to 551 million dollars by 2031, representing a compound annual growth rate of 7.4% [24]. This substantial market expansion drives the need for efficient, scalable production technologies capable of meeting increasing demand while maintaining cost competitiveness [24].

Industrial applications encompass multiple sectors including high-performance magnets, catalysts, glass colorants, fluorescent materials, laser crystals, magnetic materials, and new energy batteries [24] [25]. The compound serves as a crucial precursor in the synthesis of neodymium-based compounds used in high-strength magnets, specialized glass and ceramics production, and materials with unique optical and magnetic properties [25].

Raw Material Supply Chain Considerations:

Industrial production requires secure supply chains for high-purity neodymium precursors, with purity specifications typically requiring greater than 99.5% rare earth oxide content compared to laboratory requirements exceeding 99.9% [26]. The supply chain encompasses rare earth element extraction from primary sources such as phosphate rocks used in fertilizer production, which typically contain 0.3% to 1% rare earth elements [27].

Alternative supply sources include secondary resources such as end-of-life magnets and electronic waste items, which can be processed through innovative extraction techniques [27]. The nitrophosphate process has demonstrated superiority for rare earth element extraction because elements can be extracted directly in existing plants by introducing additional processing steps [27].

Process Engineering and Reactor Design:

Industrial-scale production necessitates the transition from glass laboratory reactors operating in batch mode to stainless steel reactors capable of continuous operation [26]. Reactor design must accommodate the corrosive nature of nitric acid systems while ensuring adequate heat and mass transfer characteristics for large-scale processing.

Heat transfer systems require evolution from simple heating mantles to sophisticated heat exchangers and steam heating systems capable of maintaining uniform temperature distribution throughout large reactor volumes [26]. Mass transfer enhancement shifts from magnetic stirring systems to mechanical agitation and pumping systems designed to maintain mixing efficiency at industrial scales [26].

Quality Control and Process Monitoring:

Industrial production demands automated monitoring and control systems replacing manual sampling and analysis procedures used at laboratory scale [26]. Real-time analytical methods must be implemented to ensure consistent product quality while maintaining production efficiency and minimizing waste generation.

Quality control systems must address the tendency for impurity accumulation effects during scale-up, requiring more robust purification processes and contamination control measures [26]. Process analytical technology enables continuous monitoring of critical quality parameters including purity, hydration state, and particle size distribution.

Environmental and Regulatory Compliance:

Large-scale production requires comprehensive environmental management systems to address nitrogen oxide emissions, wastewater treatment, and solid waste disposal [26]. Scrubbing systems and waste treatment facilities replace simple fume hood ventilation used in laboratory settings, requiring significant capital investment and operational expertise [26].

The production process generates nitrogen oxides during thermal decomposition steps, necessitating specialized emission control technologies to meet environmental regulations [26]. Wastewater streams containing residual rare earth elements require treatment and recovery systems to minimize environmental impact while recovering valuable materials [26].

Economic Optimization Strategies:

Process economics optimization becomes critical at industrial scale, replacing laboratory tolerance for high reagent costs with requirements for cost minimization throughout the production chain [26]. Economic factors include raw material costs, energy consumption, labor requirements, capital equipment depreciation, and waste disposal expenses.

Energy efficiency optimization focuses on heat integration, process intensification, and waste heat recovery to minimize overall energy consumption [26]. Automation and process control investments reduce labor requirements while improving product consistency and reducing operational risks [26].

The integration of circular economy principles enables recovery and recycling of process streams, reducing raw material consumption and waste generation while improving overall process economics [27]. Advanced separation processes can be adapted for multiple feed sources containing rare earth elements, enhancing process flexibility and economic viability [27].

Technology Transfer and Risk Management:

Successful scale-up requires systematic technology transfer protocols addressing differences in heat and mass transfer characteristics, reaction kinetics, and material handling requirements between laboratory and industrial scales. Pilot-scale demonstrations provide essential data for final process design and risk mitigation.

Risk management strategies must address potential equipment failures, process upsets, and supply chain disruptions that could impact production continuity and product quality. Redundant systems, emergency procedures, and comprehensive maintenance programs ensure reliable operation at industrial scale.